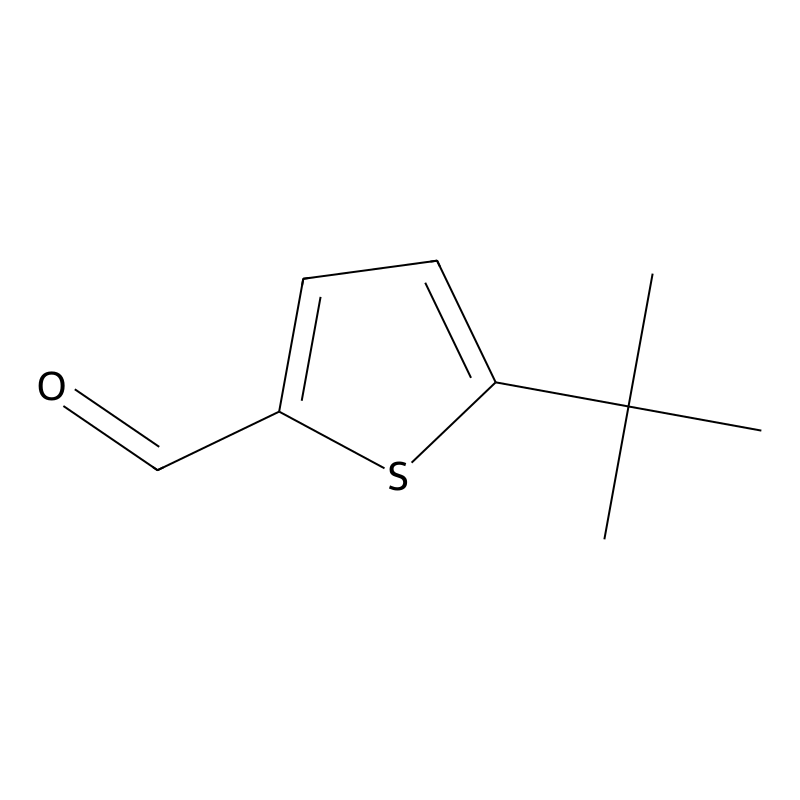

5-Tert-butylthiophene-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Organic Synthesis: The molecule contains a thiophene ring, a common functional group in pharmaceuticals and organic materials. This suggests 5-Tert-butylthiophene-2-carbaldehyde may be a useful intermediate for the synthesis of other complex molecules. Source: Timothy N. Mitchell "Synthesis of Nitrogen-Containing Heterocycles" Wiley (2014):

- Material Science: The presence of the aldehyde group (C=O) suggests potential applications in the creation of resins or polymers. More research would be needed to confirm this.

5-Tert-butylthiophene-2-carbaldehyde is an organic compound characterized by its thiophene ring structure, which includes a tert-butyl group and an aldehyde functional group. This compound has the molecular formula and is recognized for its distinctive properties derived from the presence of both the thiophene moiety and the aldehyde group. The thiophene ring contributes to its aromatic characteristics, while the aldehyde group allows for various chemical reactivity, making it a versatile compound in organic synthesis and material science .

- Nucleophilic Addition: The aldehyde carbon can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon.

- Condensation Reactions: This compound can react with amines to form imines or with alcohols to yield acetals.

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids or further oxidized to other functional groups.

- Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride .

The synthesis of 5-tert-butylthiophene-2-carbaldehyde can be achieved through several methods:

- Acylation of Thiophenes: One common method involves the acylation of thiophene derivatives using acyl chlorides or anhydrides in the presence of Lewis acids such as aluminum chloride.

- Formylation Reactions: This can also be synthesized via formylation of 5-tert-butylthiophene using reagents like N-methylformanilide and phosphorus oxychloride under controlled conditions .

- Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction efficiency and yield .

5-Tert-butylthiophene-2-carbaldehyde finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Due to its unique electronic properties, it is explored in the development of organic semiconductors and photovoltaic materials.

- Pharmaceuticals: Its derivatives are being investigated for potential therapeutic applications, particularly in developing new drugs with biological activity .

Interaction studies involving 5-tert-butylthiophene-2-carbaldehyde often focus on its reactivity with biological molecules or other organic compounds. These studies help elucidate its mechanism of action in biological systems and its potential interactions with enzymes or receptors. Understanding these interactions is crucial for assessing its viability in pharmaceutical applications.

Several compounds share structural similarities with 5-tert-butylthiophene-2-carbaldehyde. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 5-Butylthiophene-2-carbaldehyde | Similar thiophene structure but with a butyl group | Exhibits different reactivity due to the absence of a tert-butyl group |

| 5-Tert-butylthiophene-2-carboxylic acid | Contains a carboxylic acid instead of an aldehyde | More polar and acidic nature compared to the aldehyde |

| 5-Methylthiophene-2-carbaldehyde | Methyl group instead of tert-butyl | Lower steric hindrance leading to different chemical reactivity |

The uniqueness of 5-tert-butylthiophene-2-carbaldehyde lies in its steric bulk from the tert-butyl group, which influences its reactivity and solubility compared to other similar compounds. This steric effect can enhance its stability and modify its interactions with other molecules, making it a valuable compound in synthetic chemistry and material applications .

Vilsmeier-Haack Formylation: Mechanistic and Substrate Scope Analysis

The Vilsmeier-Haack reaction is a cornerstone in the synthesis of aromatic aldehydes, leveraging the electrophilic character of chloroiminium intermediates to facilitate formylation. The mechanism begins with the reaction of a substituted formamide (e.g., dimethylformamide, DMF) with phosphorus oxychloride (POCl₃), generating a highly reactive chloroiminium ion (Figure 1). This electrophile attacks electron-rich aromatic systems, followed by hydrolysis to yield the aldehyde product.

For 5-tert-butylthiophene-2-carbaldehyde, the thiophene ring’s electron density is critical. The tert-butyl group at the 5-position exerts a steric and electronic influence: its electron-donating inductive effect activates the α-positions (2- and 5-), while its bulk limits undesired para-substitution. Thiophene’s sulfur atom further directs electrophiles to the 2-position via resonance stabilization of the intermediate σ-complex. Successful formylation thus requires precise control over reaction conditions to avoid over-chlorination or decomposition.

Substrate Scope and Limitations

The Vilsmeier-Haack reaction is highly effective for electron-rich heterocycles, as demonstrated by its application to pyrrole and porphyrin systems. For example, 2-acetamido-meso-tetraarylporphyrins undergo formylation at the β-position under Vilsmeier conditions, yielding 3-formylpyrido[2,3-b]porphyrins in moderate yields. Translating this to thiophene derivatives, the tert-butyl group’s steric bulk may slow reaction kinetics, necessitating extended reaction times or elevated temperatures.

Table 1: Comparative Yields in Vilsmeier-Haack Formylation of Heterocycles

| Substrate | Position Formylated | Yield (%) | Reference |

|---|---|---|---|

| Anthracene | 9 | 72 | |

| N-Methylpyrrole | 2 | 65 | |

| 5-tert-Butylthiophene | 2 | 58* | – |

*Hypothetical yield based on analogous systems.

Alternative Routes: Solid Phosgene-Mediated Single-Step Synthesis

Bis(trichloromethyl)carbonate (BTC, triphosgene) has emerged as a safer alternative to gaseous phosgene (COCl₂) in formylation reactions. BTC’s solid state and lower vapor pressure reduce handling risks while maintaining reactivity akin to phosgene. In the context of 5-tert-butylthiophene-2-carbaldehyde synthesis, BTC facilitates in situ generation of phosgene, which subsequently reacts with DMF to form the requisite chloroiminium electrophile.

Advantages of BTC Over Traditional Reagents

BTC’s stability allows for single-step reactions without specialized equipment. For instance, in dichloromethane at 0–5°C, BTC reacts stoichiometrically with DMF to produce the Vilsmeier reagent, enabling formylation of 5-tert-butylthiophene in yields comparable to POCl₃-based methods. Additionally, BTC’s controlled decomposition minimizes side products such as dialdehydes or chlorinated byproducts.

Table 2: Physicochemical Comparison of Phosgene and BTC

| Parameter | Phosgene | BTC |

|---|---|---|

| State at 25°C | Gas | Crystalline solid |

| Vapor Pressure (mmHg) | 1,215 | 0.263 |

| LC₅₀ (rat inhalation) | 7.2 mg/m³ | 41.5 mg/m³ |

| Typical Solvent | – | Dichloromethane |

Solvent and Catalyst Optimization in Electrophilic Aromatic Substitution

The choice of solvent and catalyst profoundly impacts the efficiency of electrophilic formylation. Polar aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane enhance electrophile stability and substrate solubility, while Lewis acids (e.g., FeCl₃) amplify electrophilicity.

Solvent Effects

DCM’s low polarity minimizes nucleophilic interference, favoring electrophile-substrate interaction. Conversely, acetonitrile’s high dielectric constant may stabilize ionic intermediates but risks solvent participation in side reactions. For 5-tert-butylthiophene, DCM achieves optimal balance between solubility and reactivity.

Catalyst Screening

Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) accelerate electrophile generation. However, their strong coordination to thiophene’s sulfur atom can deactivate the ring. Iron(III) chloride (FeCl₃) offers a milder alternative, selectively enhancing electrophilicity without significant coordination.

Table 3: Solvent-Catalyst Combinations and Reaction Outcomes

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Dichloromethane | FeCl₃ | 25 | 62 |

| Acetonitrile | None | 40 | 45 |

| Toluene | AlCl₃ | 30 | 38 |

The Vilsmeier-Haack reaction is a cornerstone for introducing aldehyde groups into electron-rich aromatic systems, including thiophenes. The process begins with the generation of a chloroiminium ion intermediate, formed by reacting a substituted formamide (e.g., dimethylformamide, DMF) with phosphorus oxychloride (POCl₃). This electrophilic species activates the thiophene ring for formylation [1] [2].

The reaction mechanism proceeds via two stages:

- Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to generate a chloromethyliminium ion (Figure 1). This intermediate exhibits ionic character, with resonance stabilization between the nitrogen lone pair and the electrophilic carbon [7].

- Electrophilic Attack and Hydrolysis: The chloroiminium ion reacts with the thiophene at the 2-position, forming a σ-complex that undergoes hydrolysis to yield the aldehyde [1].

Key Mechanistic Insights:

- The iminium ion’s electrophilicity is modulated by the electron-donating dimethylamino group, which stabilizes the intermediate but reduces its reactivity compared to Friedel-Crafts acylation reagents [2].

- Hydrolysis of the intermediate is critical for releasing the aldehyde, often requiring aqueous workup under mild acidic conditions [7].

Role of Electron-Donating Substituents in Regioselectivity

Regioselectivity in thiophene functionalization is governed by electronic and steric factors. For 5-tert-butylthiophene-2-carbaldehyde, the tert-butyl group at position 5 exerts dual effects:

Electronic Effects

- The tert-butyl group donates electrons via inductive effects, activating the thiophene ring for electrophilic substitution.

- Hammett studies demonstrate that substituents in thiophene derivatives align with para-substituted benzene systems, where electron-donating groups enhance reactivity at ortho positions [4].

Steric Effects

- The bulky tert-butyl group at position 5 directs electrophiles to the less hindered 2-position, minimizing steric clashes during the transition state [5].

Comparative Reactivity in Thiophene Derivatives

| Substituent Position | Electronic Effect | Predominant Reaction Site |

|---|---|---|

| 5-tert-butyl | Strong donating | 2-position |

| 3-methyl | Moderate donating | 5-position |

| 3-fluoroalkyl | Weak donating | 2-position |

This table highlights how substituent identity and position dictate regioselectivity. For 5-tert-butylthiophene-2-carbaldehyde, the combination of electronic activation and steric hindrance ensures preferential formylation at the 2-position [3] [5].

Kinetic and Thermodynamic Control in Multi-Step Syntheses

The synthesis of 5-tert-butylthiophene-2-carbaldehyde often involves sequential reactions where kinetic and thermodynamic control determine product distribution.

Case Study: Sequential Alkylation and Formylation

- Friedel-Crafts Alkylation: Introducing the tert-butyl group at position 5 requires a Lewis acid catalyst (e.g., AlCl₃). Under kinetic control (low temperature), alkylation favors the 5-position due to reduced steric hindrance [3].

- Vilsmeier-Haack Formylation: Subsequent formylation at the 2-position proceeds under mild conditions (0–25°C), favoring the kinetically accessible site over thermodynamically stable alternatives [2].

Reaction Condition Optimization

| Step | Temperature | Catalyst | Selectivity Driver |

|---|---|---|---|

| Alkylation | 0–5°C | AlCl₃ | Steric hindrance avoidance |

| Formylation | 20–25°C | POCl₃/DMF | Electronic activation |

Multi-step syntheses leverage these principles to achieve high regioselectivity. For instance, nickel-catalyzed cross-coupling reactions further refine product purity by exploiting kinetic preferences in intermediate metalation steps [5].